
Cortienic acid
Vue d'ensemble
Description
Cortienic acid is a white crystalline powder that is soluble in ethanol and sodium hydroxide solution but almost insoluble in water . It is an inactive metabolite of hydrocortisone and lacks corticosteroid activity . This compound is primarily used as a lead compound in the design of soft corticosteroids, which are designed to minimize side effects while retaining therapeutic efficacy .
Méthodes De Préparation
Cortienic acid can be synthesized through the oxidation of its dihydroxyacetone side chain, leading to the formation of this compound via a 21-aldehyde (21-dehydrocortisol) and a 21-acid (cortisolic acid) . Industrial production methods often involve the use of specific reagents and conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Cortienic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyacetone side chain is oxidized to form this compound.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pharmacological Applications
1. Ocular Inflammation Treatment
Cortienic acid has been studied extensively for its potential in treating ocular inflammation. One of the most notable derivatives is loteprednol etabonate (LE), which is a soft corticosteroid designed to minimize side effects while maintaining efficacy. Research indicates that LE, which metabolizes into this compound, exhibits significant anti-inflammatory properties while demonstrating a favorable safety profile compared to traditional corticosteroids.
- Mechanism of Action : LE works by suppressing cellular infiltration and stabilizing cell membranes, thus reducing inflammation. It has been shown to enhance the migration of glucocorticoid receptors (GR) to the nucleus, thereby amplifying its therapeutic effects in models of ocular inflammation, such as lipopolysaccharide-induced uveitis in rabbits .
- Clinical Studies : A randomized clinical trial demonstrated that LE significantly reduced symptoms of seasonal allergic conjunctivitis compared to placebo, with minimal increases in intraocular pressure (IOP) . The therapeutic index of LE was found to be over 20-fold better than other corticosteroids based on various efficacy tests.
2. Dermatological Applications
This compound also plays a role in dermatology, particularly through its interaction with other corticosteroids like hydrocortisone. Its ability to enhance skin blanching activity makes it a valuable component in formulations aimed at treating skin conditions.
- Skin Blanching Studies : A study involving human subjects showed that the combination of Δ1-cortienic acid with LE increased the intensity and duration of skin blanching effects compared to LE alone. This effect is attributed to Δ1-cortienic acid's higher affinity for transcortin (corticosteroid-binding globulin), which allows more free LE to act on GRs .
- Stability Enhancements : The presence of Δ1-cortienic acid has been shown to improve the stability of corticosteroid formulations, suggesting its utility in enhancing the shelf-life and efficacy of topical treatments .
Comprehensive Data Tables
Application Area | Compound | Key Findings |
---|---|---|
Ocular Inflammation | Loteprednol Etabonate | Greater GR migration; reduced IOP; effective vs. placebo |
Dermatological Treatments | Hydrocortisone + Δ1-CA | Enhanced blanching activity; improved stability |
Case Studies
Case Study 1: Efficacy in Ocular Conditions
A study conducted by Druzgala et al. assessed the ocular absorption and distribution of 14C-labelled LE. Results indicated significant concentrations in the cornea and iris/ciliary body, confirming effective penetration and metabolism into this compound within ocular tissues .
Case Study 2: Skin Blanching Effects
In a controlled trial involving ten volunteers, the application of LE combined with Δ1-cortienic acid resulted in enhanced skin blanching activity over varying doses. This study highlighted the potential for improved therapeutic outcomes when combining this compound with established corticosteroids .
Mécanisme D'action
Cortienic acid exerts its effects by interacting with glucocorticoid receptors. It is designed to be metabolized into inactive forms after exerting its therapeutic effects, thereby minimizing adverse effects . The molecular targets and pathways involved include the inhibition of phospholipase A2 and the modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Cortienic acid is compared with other similar compounds like loteprednol etabonate, which is an ester derivative of this compound . Unlike traditional corticosteroids, these compounds are designed to be rapidly metabolized into inactive forms, reducing the risk of side effects . Other similar compounds include prednisolone and hydrocortisone, which have different metabolic pathways and side effect profiles .
Activité Biologique
Cortienic acid (CA) is a biologically active compound derived from corticosteroids, particularly noted for its role as a metabolite of prednisolone. This article explores the biological activity of this compound, focusing on its pharmacokinetics, effects on skin blanching, and potential therapeutic applications.
Overview of this compound
This compound is structurally similar to other corticosteroids and has been studied for its metabolic pathways and biological effects. It is primarily recognized as an inactive metabolite of prednisolone, yet it exhibits significant biological activity in various contexts.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is rapidly eliminated from the body after administration. Research indicates that the total clearance of this compound is approximately 53.8 mL·min−1 kg−1 following intravenous administration, which is significantly higher than that of prednisolone (27.0 mL·min−1 kg−1) but lower than that of loteprednol etabonate (67.4 mL·min−1 kg−1) .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Total Clearance (CL) | 53.8 mL·min−1 kg−1 |
Half-life | Approximately 3x faster than LE |
Administration Route | Intravenous |
Skin Blanching Activity
This compound has been studied for its enhancing effects on skin blanching when combined with other corticosteroids such as loteprednol etabonate and hydrocortisone. In a controlled study involving ten human subjects, the combination of this compound with loteprednol etabonate significantly increased the skin blanching response compared to loteprednol alone .
Table 2: Skin Blanching Activity Enhancement
Treatment | AUC Score (Blanching) |
---|---|
Hydrocortisone (HC) | 29 |
HC + Δ1-Cortienic Acid (5 mM) | 70 |
HC + Δ1-Cortienic Acid (12.5 mM) | 100 |
HC + Δ1-Cortienic Acid (25 mM) | 124 |
The results indicate that this compound enhances the efficacy of hydrocortisone by increasing both the intensity and duration of vasoconstriction effects on the skin .
Case Studies
Case Study: Topical Application in Human Subjects
In a study assessing the effects of Δ1-cortienic acid on skin blanching, various concentrations were applied to human forearms. The results showed a significant increase in blanching activity, suggesting that Δ1-cortienic acid may potentiate the effects of topical corticosteroids .
Case Study: Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vivo studies using an ovalbumin-sensitized rat model demonstrated that this compound derivatives exhibited potent anti-inflammatory activity, indicating potential therapeutic applications in inflammatory conditions .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZSRYSTBKQWGZ-XLXYOEISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-45-3 | |
Record name | Cortienic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORTIENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.